2-Chloro-4,5-difluorobenzenesulfonamide
Overview
Description
2-Chloro-4,5-difluorobenzenesulfonamide: is a chemical compound with the molecular formula C6H4ClF2NO2S and a molecular weight of 227.62 g/mol . It is a sulfonamide derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a sulfonamide group. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a sulfonamide group. One common method involves the chlorination and fluorination of a benzene derivative, followed by sulfonamidation. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired substitution reactions occur efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, followed by sulfonamidation. These processes are typically carried out in specialized reactors with precise control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions often involve the use of bases or acids to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Chloro-4,5-difluorobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in biochemical studies to investigate the effects of sulfonamide derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
2,4-Difluorobenzenesulfonamide: Similar structure but lacks the chlorine atom.
4-Chloro-2,5-difluorobenzenesulfonamide: Similar structure with different positions of chlorine and fluorine atoms.
3,5-Difluorobenzenesulfonamide: Lacks the chlorine atom and has different positions of fluorine atoms .
Uniqueness: 2-Chloro-4,5-difluorobenzenesulfonamide is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, along with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRYVAGBSSDMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378518 | |
Record name | 2-chloro-4,5-difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287172-64-9 | |
Record name | 2-chloro-4,5-difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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